

Quantitative analysis of microbial reduction after Oxonia Active treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxonia Active

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A Comparative Analysis of Oxonia Active™ for Microbial Reduction

For Researchers, Scientists, and Drug Development Professionals: A Quantitative Comparison of **Oxonia Active™** with Alternative Disinfectants

This guide provides a detailed comparison of the microbial reduction efficacy of **Oxonia Active™**, a peracetic acid-based disinfectant, with two common alternatives: chlorine dioxide and quaternary ammonium compounds (QACs). The information presented is based on available experimental data to assist researchers and professionals in making informed decisions for their specific applications.

Quantitative Microbial Reduction Data

The following tables summarize the log reduction of various microorganisms achieved with **Oxonia Active™** (and its primary active ingredient, peracetic acid) and its alternatives. It is important to note that the efficacy of a disinfectant can be influenced by factors such as concentration, contact time, temperature, and the presence of organic matter. The data presented here is compiled from various studies and manufacturer's information.

Table 1: Log Reduction of *Staphylococcus aureus*

Disinfectant	Concentration	Contact Time	Log Reduction	Source(s)
Oxonia Active™ (Peracetic Acid-based)	0.05%	5 min	>5	[1]
Peracetic Acid	0.5%	15 sec	Almost 100% inactivation	[2]
Chlorine Dioxide	5.0 mg/L	Not Specified	>5	[3]
Quaternary Ammonium Compounds (QACs)	1:500 dilution	30 sec	≥3	[4]

Table 2: Log Reduction of Escherichia coli

Disinfectant	Concentration	Contact Time	Log Reduction	Source(s)
Oxonia Active™ (Peracetic Acid-based)	0.05%	5 min	>5	[1]
Peracetic Acid	75 mg/L			
Not Specified	~5	[5]		
Peracetic Acid	1.5 mg/L	20 min	2.43	
Chlorine Dioxide	10 mg/L			
15 min	5.5	[6]		
Quaternary Ammonium Compounds (QACs)	1:500 dilution	30 sec	≥3	
				[4]

Table 3: Log Reduction of Listeria monocytogenes

Disinfectant	Concentration	Contact Time	Log Reduction	Source(s)
Oxonia Active™	0.20-0.28% v/v	1 min	Effective against	[7]
Peracetic Acid	200 ppm	5 min	4.0-4.5	[8]
Chlorine Dioxide	5.0 ppm	5 min	2.4-2.7	[8]
Quaternary Ammonium Compounds (QACs)	400 ppm	5 min	3.0-3.7	[8]

Experimental Protocols

The quantitative data presented in this guide is typically generated using standardized testing methods. Below are summaries of key experimental protocols used to evaluate the efficacy of disinfectants.

AOAC Official Method 960.09: Germicidal and Detergent Sanitizing Action of Disinfectants

This method is used to evaluate the efficacy of sanitizers for use on pre-cleaned, non-porous, food contact surfaces.

- Test Organisms: *Staphylococcus aureus* (ATCC 6538) and *Escherichia coli* (ATCC 11229) are typically used.
- Inoculum Preparation: A suspension of the test organism is prepared and standardized.
- Test Procedure: 99 mL of the disinfectant solution at the desired concentration is placed in a sterile flask. 1 mL of the organism suspension is added to the disinfectant.
- Contact Time: The mixture is swirled for a specified contact time, typically 30 seconds.
- Neutralization: After the contact time, a neutralizing solution is added to stop the antimicrobial action of the disinfectant.
- Enumeration: The number of surviving microorganisms is determined by plating the neutralized solution onto an appropriate growth medium.
- Calculation: The log reduction is calculated by comparing the number of surviving organisms to the initial number of organisms in the inoculum. A 99.999% reduction (5-log reduction) is typically required to pass the test.[\[1\]](#)[\[9\]](#)[\[10\]](#)

ASTM E1153: Standard Test Method for Efficacy of Sanitizers Recommended for Inanimate Non-Food Contact Surfaces

This method evaluates the efficacy of sanitizers on hard, non-porous surfaces.

- Test Surface: Sterile carriers, such as glass or stainless steel slides, are used.
- Inoculation: A standardized culture of the test organism (e.g., *Staphylococcus aureus*, *Klebsiella pneumoniae*) is applied to the surface of the carrier and allowed to dry.

- **Test Procedure:** The inoculated carrier is immersed in or sprayed with the disinfectant solution for a specified contact time.
- **Neutralization:** The carrier is then transferred to a neutralizing broth to inactivate the disinfectant.
- **Enumeration:** The number of surviving bacteria is determined by plating the neutralized solution.
- **Calculation:** The log reduction is calculated by comparing the number of surviving bacteria on the treated carrier to the number on an untreated control carrier.[\[7\]](#)

EN 1276: Chemical disinfectants and antiseptics — Quantitative suspension test

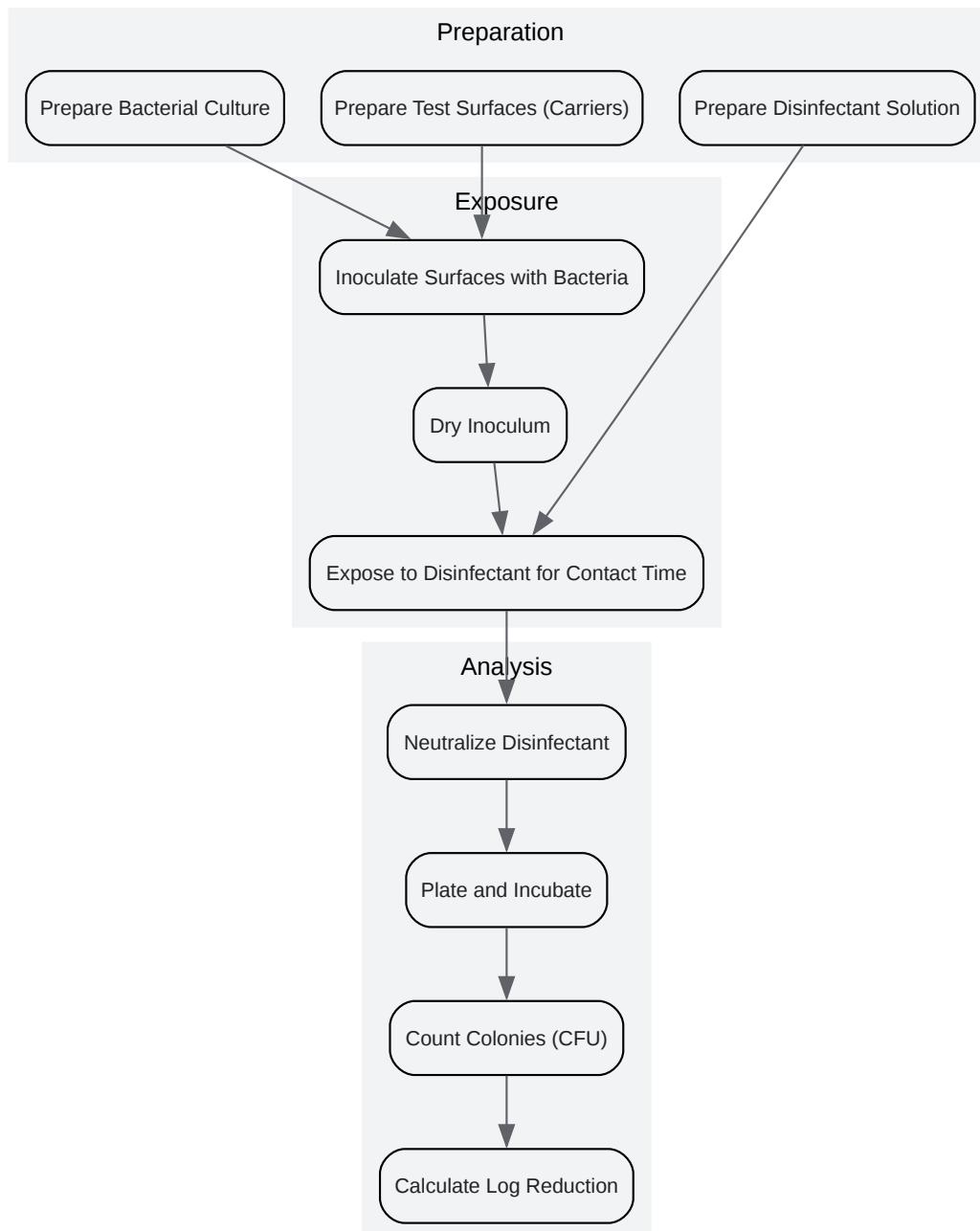
This European standard is used to evaluate the bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas.

- **Test Organisms:** A panel of bacteria including *Pseudomonas aeruginosa*, *Escherichia coli*, *Staphylococcus aureus*, and *Enterococcus hirae* is used.
- **Test Conditions:** The test is performed under simulated "clean" or "dirty" conditions (using bovine albumin solution to simulate organic soil).
- **Procedure:** A sample of the disinfectant is added to a test suspension of the bacteria in the presence of the interfering substance.
- **Contact Time and Temperature:** The mixture is maintained at a specified temperature for a defined contact time (e.g., 5 minutes).
- **Neutralization and Plating:** After the contact time, the bactericidal action is neutralized, and the surviving bacteria are enumerated by plating.
- **Performance Criteria:** To pass the test, the product must demonstrate a 5-log reduction in viable counts.

Mechanisms of Action & Experimental Workflow

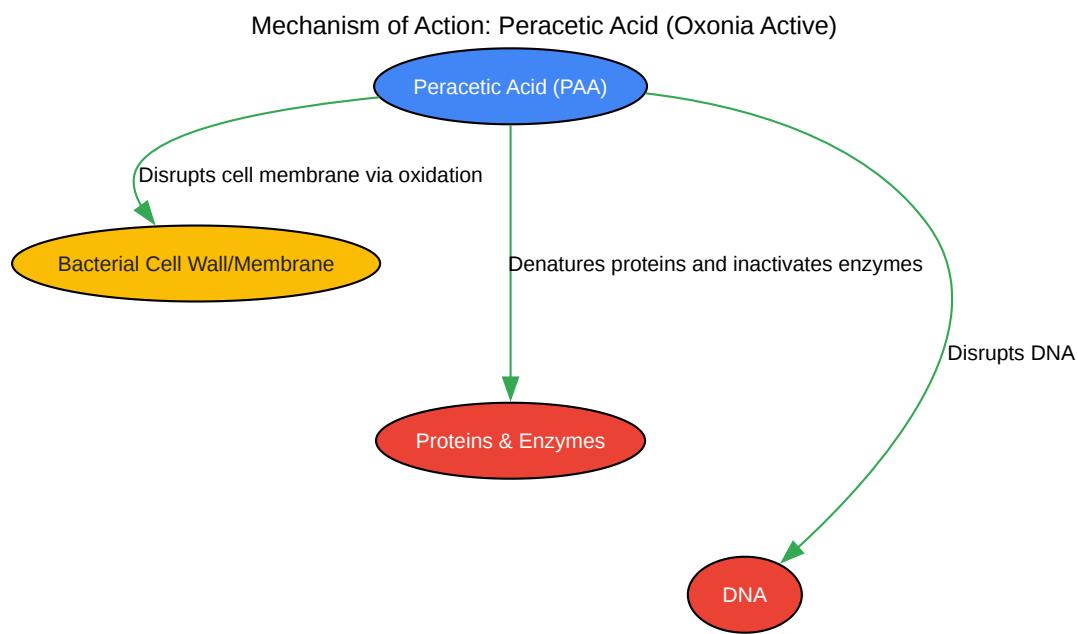
The following diagrams illustrate the general mechanisms of action for each disinfectant type and a typical experimental workflow for evaluating disinfectant efficacy.

Experimental Workflow for Disinfectant Efficacy Testing



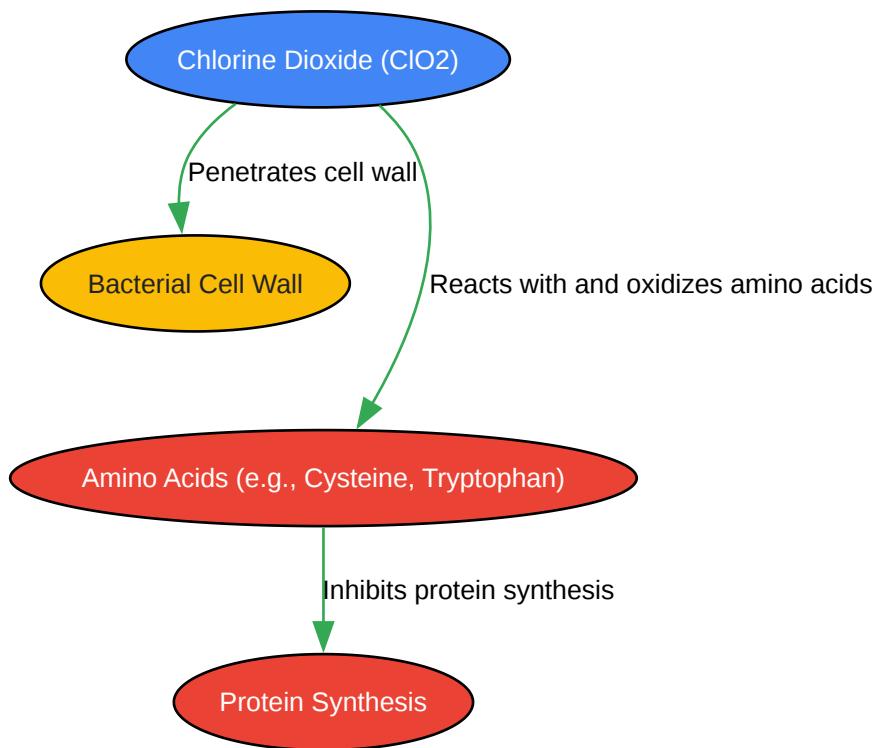
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General experimental workflow for surface disinfection efficacy testing.

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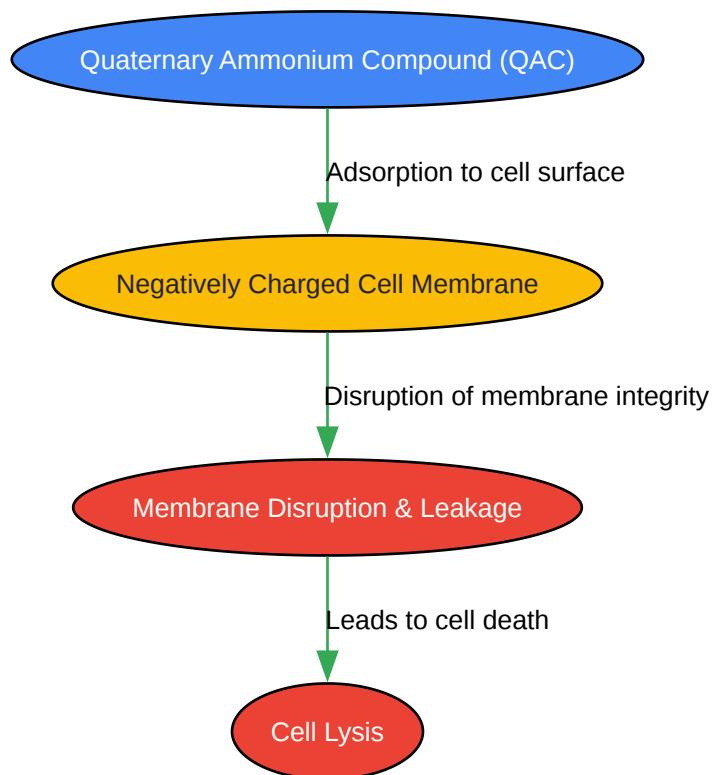
Simplified mechanism of action for peracetic acid.

Mechanism of Action: Chlorine Dioxide

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Simplified mechanism of action for chlorine dioxide.

Mechanism of Action: Quaternary Ammonium Compounds (QACs)

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Simplified mechanism of action for quaternary ammonium compounds.

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- To cite this document: BenchChem. [Quantitative analysis of microbial reduction after Oxonia Active treatment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1202147#quantitative-analysis-of-microbial-reduction-after-oxonia-active-treatment\]](https://www.benchchem.com/product/b1202147#quantitative-analysis-of-microbial-reduction-after-oxonia-active-treatment)

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